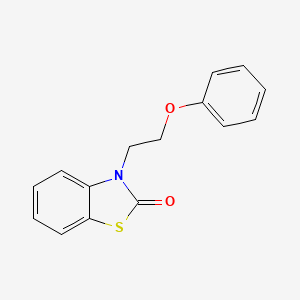

3-(2-Phenoxyethyl)-1,3-benzothiazol-2-one

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Fluorescent Probes for pH Sensing

A benzothiazole-based aggregation-induced emission luminogen (AIEgen) exhibited multifluorescence emissions in different states due to tunable excited-state intramolecular proton transfer (ESIPT) and restricted intramolecular rotation (RIR) processes. This compound demonstrated significant potential as a ratiometric fluorescent chemosensor for detecting pH fluctuations within physiological ranges, making it highly suitable for biosamples and neutral water samples analysis (Li et al., 2018).

Sensing Metal Cations and pH

2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue were used as fluorescent probes for sensing magnesium and zinc cations, respectively. Their sensitivity to pH changes highlighted their potential for detecting metal cations in various environments, showcasing the versatility of benzothiazole derivatives in chemical sensing applications (Tanaka et al., 2001).

White-Light Emission for Optical Applications

Derivatives of 2-(2'-hydroxyphenyl)benzothiazole (HBT) were synthesized, exhibiting triple fluorescence from the enol, keto, and phenolic anion states. This unique property was utilized to achieve pure white-light emission, a critical advancement for optical materials and devices (Cheng et al., 2014).

Sulfite Detection in Living Cells

A benzothiazole-containing rhodol derivative was developed as a ratiometric fluorescent probe for sulfite, showcasing a novel approach toward the construction of fluorescent probes. This probe exhibited excellent selectivity and sensitivity for sulfite, making it suitable for biological applications, including cellular imaging (Geng et al., 2015).

Water-Soluble Fluorescent and Colorimetric pH Probe

A highly water-soluble fluorescent and colorimetric pH probe based on benzothiazole was synthesized, showing promising applications in monitoring acidic and alkaline solutions. Its high stability, selectivity, and significant Stokes shifts make it an excellent candidate for real-time pH sensor applications, including intracellular pH imaging (Diana et al., 2020).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as phenoxyethanol, have been shown to have antimicrobial properties . They are effective against certain strains of bacteria and yeast .

Mode of Action

Phenoxyethanol, a compound with a similar structure, has been shown to have antimicrobial properties . It is effective against certain strains of bacteria and yeast, even in the presence of 20% serum .

Biochemical Pathways

Compounds with similar structures, such as phenoxyethanol, have been shown to act as effective preservatives in pharmaceuticals, cosmetics, and lubricants .

Pharmacokinetics

Compounds with similar structures, such as phenoxyethanol, have been studied for their pharmacokinetic properties .

Result of Action

Compounds with similar structures, such as phenoxyethanol, have been shown to have antimicrobial properties .

Action Environment

Compounds with similar structures, such as phenoxyethanol, have been shown to be effective in various types of formulations and are chemically stable .

Propiedades

IUPAC Name |

3-(2-phenoxyethyl)-1,3-benzothiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c17-15-16(13-8-4-5-9-14(13)19-15)10-11-18-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFRUVAXYCWKLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-dimethylpyrrol-1-yl)-5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2685672.png)

![(Z)-5-((2-((2-hydroxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2685674.png)

![N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2685682.png)

![2,2-difluoro-N-(4-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2685688.png)